molecular formula C24H26FN3O4S B2418437 N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-46-2

N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Katalognummer: B2418437
CAS-Nummer: 878059-46-2
Molekulargewicht: 471.55
InChI-Schlüssel: UKRPDPLMKXODSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H26FN3O4S and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(20-4-2-3-5-21(20)28)33(31,32)16-23(29)26-19-8-6-18(25)7-9-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRPDPLMKXODSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H24FN3O3S
  • Molecular Weight : 393.47 g/mol

The structure includes a fluorinated phenyl group, a piperidine moiety, and an indole sulfonamide, which are critical for its biological activity.

N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is believed to exert its effects through multiple mechanisms:

  • Inhibition of Receptor Activity : The compound has been shown to interact with various neurotransmitter receptors, particularly the serotonin (5-HT) receptor family. Its role as an inverse agonist at the 5-HT(2A) receptor suggests potential applications in treating mood disorders and psychosis .
  • Antiproliferative Effects : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase .

Anticancer Activity

Several studies have evaluated the anticancer properties of N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide:

Cell LineIC50 (μM)Mechanism
HeLa0.52Apoptosis induction
MCF-70.34Cell cycle arrest
HT-290.86Tubulin polymerization inhibition

These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Neuropharmacological Effects

The compound's interaction with serotonin receptors positions it as a potential treatment for psychiatric conditions. Its efficacy as an inverse agonist at the 5-HT(2A) receptor has been linked to alterations in mood and cognition, indicating possible applications in treating depression and anxiety disorders .

Case Studies and Clinical Implications

While preclinical studies provide valuable insights into the biological activity of N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, clinical data remain sparse. Future clinical trials will be crucial in determining its safety profile and therapeutic efficacy in humans.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that derivatives of indole and piperidine can inhibit tumor growth in various cancer cell lines. A notable case study involved a related indole-piperidine compound that demonstrated efficacy against non-small-cell lung carcinoma (NSCLC) through apoptosis induction and cell cycle arrest mechanisms .

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology. Compounds like N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide may act on neurotransmitter systems, particularly serotonin and dopamine pathways. A study highlighted that similar piperidine derivatives exhibited selective serotonin reuptake inhibition, which could be beneficial in treating mood disorders .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Research has shown that sulfonamide-containing compounds can inhibit bacterial growth by targeting bacterial enzymes. In vitro studies demonstrated that related compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of indole-piperidine derivatives, including N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. The compounds were tested against NSCLC cell lines, showing IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Neuropharmacological Effects

A pharmacological evaluation of piperidine derivatives revealed their potential as selective serotonin reuptake inhibitors (SSRIs). One compound closely related to N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide demonstrated significant binding affinity for the serotonin transporter, suggesting its utility in treating depression and anxiety disorders .

Case Study 3: Antimicrobial Activity

Another study focused on the antimicrobial properties of sulfonamide derivatives showed that N-(4-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than standard antibiotics used in clinical settings .

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the 4-methylpiperidin-1-yl moiety.
  • Sulfonylation of the indole ring using sulfonyl chloride derivatives under anhydrous conditions .
  • Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to attach the 4-fluorophenyl group . Optimization : Reaction parameters like solvent polarity (e.g., DMF or THF), temperature (40–60°C), and catalyst selection (e.g., DMAP) are critical for yield improvement (>75%) and purity (>95%) .

Q. How is structural characterization performed to confirm the compound’s identity?

A combination of spectroscopic and chromatographic methods is used:

  • NMR (¹H/¹³C) : Assigns protons and carbons in the indole, sulfonyl, and piperidinyl groups. For example, the sulfonyl group shows characteristic downfield shifts at δ 3.2–3.5 ppm (¹H) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₃F₂N₃O₄S: 488.1402) .
  • HPLC : Ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency .
  • Solubility and stability : Use PBS or simulated physiological buffers (pH 7.4) to assess pharmacokinetic properties .

Advanced Research Questions

Q. How can conflicting data on biological activity between studies be resolved?

Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
  • Batch analysis : Compare HPLC and LC-MS data across studies to rule out degradation or impurities .

Q. What computational methods predict the compound’s target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PI3K or EGFR kinases). The fluorophenyl group shows strong hydrophobic interactions in docking simulations .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with the sulfonyl group .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity trends using datasets from PubChem .

Q. How can synthetic byproducts be identified and minimized?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted indole intermediates or over-sulfonylated derivatives) .
  • Reaction monitoring : In-situ FTIR tracks carbonyl (1700 cm⁻¹) and sulfonyl (1350 cm⁻¹) group formation .
  • Design of Experiments (DoE) : Optimize reagent stoichiometry and temperature using response surface methodology .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Isotope labeling : Incorporate deuterium at labile positions (e.g., acetamide methyl groups) to prolong half-life .
  • Prodrug modification : Introduce ester or phosphate groups at the indole nitrogen for controlled release .
  • CYP450 inhibition assays : Screen for interactions using human liver microsomes to predict metabolic pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.